molecular formula C8H15NO2 B1335183 (3-Methylpiperidin-1-yl)acetic acid CAS No. 883542-90-3

(3-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1335183
CAS No.: 883542-90-3
M. Wt: 157.21 g/mol
InChI Key: FVULGLRBNFRVTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Overview
(3-Methylpiperidin-1-yl)acetic acid is primarily studied for its potential therapeutic applications. It serves as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Case Studies

  • Neuropharmacological Research : A study examined the effects of derivatives of this compound on neurotransmitter systems. The findings indicated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
  • Cancer Therapeutics : Research involving this compound has shown promising results in the development of anti-cancer agents. For instance, derivatives were tested against breast cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments .

Data Table: Bioactivity Profiles of Derivatives

Compound NameTarget DiseaseIC50 (μM)Mechanism of Action
This compound derivative 1Breast Cancer25Inhibition of cell proliferation
This compound derivative 2Neurological Disorders15Serotonin receptor agonism
This compound derivative 3Colon Cancer30Induction of apoptosis

Pharmacology

Overview
In pharmacological studies, this compound has been investigated for its role as a pharmacophore in drug design. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Case Studies

  • Drug Development : A series of compounds based on this compound were synthesized and evaluated for their pharmacokinetic properties. These studies highlighted the compound's potential to improve bioavailability and reduce hepatic clearance issues commonly associated with similar drugs .

Data Table: Pharmacokinetic Properties

Compound NameBioavailability (%)Clearance (mL/min/kg)Half-life (h)
This compound derivative 128452.2
This compound derivative 2751816.4

Cosmetic Formulations

Overview
Beyond medicinal applications, this compound is also utilized in cosmetic formulations due to its properties as an emulsifier and stabilizer.

Case Studies

  • Skin Care Products : The compound has been incorporated into various topical formulations aimed at enhancing skin hydration and elasticity. Studies have shown that formulations containing this compound exhibit improved sensory properties and stability .

Data Table: Formulation Efficacy

Product TypeKey IngredientsEfficacy Rating (1-5)
Moisturizing CreamThis compound, Hyaluronic Acid4
Anti-aging SerumThis compound, Retinol5
SunscreenThis compound, Zinc Oxide4

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in medicinal chemistry.

    N-Methylpiperidine: A methylated derivative with different chemical properties.

    Piperidin-4-ylmethanol: Another derivative with distinct functional groups.

Uniqueness

(3-Methylpiperidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

(3-Methylpiperidin-1-yl)acetic acid, with the molecular formula C8H15NO2C_8H_{15}NO_2, is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring with a methyl group at the 3-position and an acetic acid moiety. This configuration influences its interaction with biological targets, potentially affecting its pharmacological profile.

Biological Activity

This compound exhibits various biological activities, particularly in pharmacology. Its interaction with specific molecular targets such as receptors and enzymes is crucial for understanding its therapeutic potential.

Research indicates that this compound may modulate enzyme activities or receptor functions. For example, studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or related conditions .

Case Studies

Several case studies highlight the compound's efficacy in various biological contexts:

  • Antimicrobial Activity : A study evaluated the antibacterial effects of this compound against various strains of bacteria. Results indicated significant inhibitory effects, suggesting potential use as an antimicrobial agent .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it may help reduce neuronal cell death and inflammation, indicating promise for treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves reactions between piperidine derivatives and acetic acid under controlled conditions. The general synthesis pathway includes:

  • Starting Material : 3-methylpiperidine.
  • Reagent : Acetic anhydride or chloroacetic acid.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions to ensure complete conversion.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(2-Methylpiperidin-1-yl)acetic acidC8H15NO2C_8H_{15}NO_2Different methyl position; varied activity profile
(4-Methylpiperidin-1-yl)acetic acidC8H15NO2C_8H_{15}NO_2Structural variation; potential analgesic properties
(3-Ethylpiperidin-1-yl)acetic acidC9H17NO2C_9H_{17}NO_2Ethyl substitution; distinct pharmacokinetics

This comparison illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. For instance, introducing polar functional groups has been shown to enhance solubility while maintaining or improving biological activity against specific targets .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVULGLRBNFRVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390327
Record name (3-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883542-90-3
Record name (3-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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